(3AS,8aR)-2-(4-methoxy-6-methylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole (3AS,8aR)-2-(4-methoxy-6-methylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13751431
InChI: InChI=1S/C17H16N2O2/c1-10-7-12(20-2)9-14(18-10)17-19-16-13-6-4-3-5-11(13)8-15(16)21-17/h3-7,9,15-16H,8H2,1-2H3/t15-,16+/m1/s1
SMILES: CC1=CC(=CC(=N1)C2=NC3C(O2)CC4=CC=CC=C34)OC
Molecular Formula: C17H16N2O2
Molecular Weight: 280.32 g/mol

(3AS,8aR)-2-(4-methoxy-6-methylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole

CAS No.:

Cat. No.: VC13751431

Molecular Formula: C17H16N2O2

Molecular Weight: 280.32 g/mol

* For research use only. Not for human or veterinary use.

(3AS,8aR)-2-(4-methoxy-6-methylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole -

Specification

Molecular Formula C17H16N2O2
Molecular Weight 280.32 g/mol
IUPAC Name (3aR,8bS)-2-(4-methoxy-6-methylpyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole
Standard InChI InChI=1S/C17H16N2O2/c1-10-7-12(20-2)9-14(18-10)17-19-16-13-6-4-3-5-11(13)8-15(16)21-17/h3-7,9,15-16H,8H2,1-2H3/t15-,16+/m1/s1
Standard InChI Key ZCNSMCDTCMFWNH-CVEARBPZSA-N
Isomeric SMILES CC1=CC(=CC(=N1)C2=N[C@@H]3[C@H](O2)CC4=CC=CC=C34)OC
SMILES CC1=CC(=CC(=N1)C2=NC3C(O2)CC4=CC=CC=C34)OC
Canonical SMILES CC1=CC(=CC(=N1)C2=NC3C(O2)CC4=CC=CC=C34)OC

Introduction

Chemical Structure and Stereochemical Significance

Core Architecture

The molecule features a bicyclic indeno[1,2-d]oxazole system fused to a pyridine ring substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at the 4- and 6-positions, respectively. The indeno-oxazole core consists of a five-membered oxazole ring fused to an indene framework, creating a rigid, planar structure conducive to intermolecular interactions .

Stereochemical Configuration

The (3AS,8aR) notation specifies the absolute configuration of the stereocenters within the indeno-oxazole system. This spatial arrangement influences the molecule’s binding affinity to biological targets, as demonstrated in related bisoxazoline ligands . The methylpyridine moiety further enhances chiral recognition, making the compound valuable for asymmetric catalysis and receptor-targeted drug design .

Table 1: Key Structural Identifiers

PropertyValueSource
CAS Number2757082-41-8
Molecular FormulaC₂₁H₁₉N₂O₂
Stereochemistry(3AS,8aR)
Molar Mass337.39 g/mol

Synthesis Methodologies

Chiral Bisoxazoline Ligand Synthesis

The synthesis of related (3aR,3a’R,8aS,8a’S)-bisoxazolines provides a template for stereocontrolled indeno-oxazole production . Key steps include:

  • Condensation: Reacting 1-amino-2-indanol with diethyl malonimidate dihydrochloride in dichloromethane at 45°C .

  • Cyclopropanation: Treating intermediates with 1,2-dibromoethane and sodium hydride in tetrahydrofuran (THF), achieving 72% yield .

Table 2: Comparative Synthesis Routes

MethodYieldKey ReagentsRelevance to Target Compound
Triflylpyridinium >85%Carboxylic acidsCore oxazole formation
Bisoxazoline 72%1,2-Dibromoethane, NaHStereochemical control

Physicochemical Properties and Stability

Thermal and Solubility Characteristics

While specific data for the compound remains limited, analogous indeno-oxazoles exhibit:

  • Thermal Stability: Decomposition temperatures >250°C due to aromatic stacking .

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, THF) but poor aqueous solubility .

Optical Activity

The compound’s chirality results in significant optical rotation, a critical parameter for pharmaceutical applications. Related bisoxazolines show specific rotations of -360° (C=1 in CH₂Cl₂) , suggesting similar behavior in the target molecule.

Emerging Applications in Material Science

Polymer Additives

The rigid indeno-oxazole core improves the thermal stability of polyesters by 15–20%, as shown in composite studies .

Optoelectronic Materials

Conjugated polymers incorporating similar oxazole derivatives achieve hole mobilities of 0.12 cm²/V·s, suitable for organic light-emitting diodes (OLEDs) .

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